N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide
Description
N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of hydrazides, which are known for their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-11-8-12(10-15(2,3)9-11)17-18-14(19)13-6-4-5-7-16-13/h4-8H,9-10H2,1-3H3,(H,18,19)/b17-12+ |
InChI Key |
RAWPLHUZWPBXPK-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C/C(=N\NC(=O)C2=CC=CC=N2)/CC(C1)(C)C |
Canonical SMILES |
CC1=CC(=NNC(=O)C2=CC=CC=N2)CC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 3,5,5-trimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce reduced hydrazide derivatives. Substitution reactions can result in a wide range of substituted hydrazides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide: Known for its potent anti-tubercular activity.
Imidazopyridine derivatives: Studied for their cytotoxic activity against cancer cells.
Uniqueness
N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
